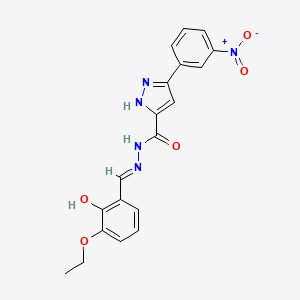![molecular formula C25H21BrO4 B11648544 Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648544.png)
Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-bromo-5-[(4-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle est un composé organique complexe doté d'une structure unique qui comprend un atome de brome, un cycle benzofurane et divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-bromo-5-[(4-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante implique la bromation d'un dérivé benzofurane, suivie de réactions d'éthérification et d'estérification. Les conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts, de solvants organiques et de températures contrôlées pour garantir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité et l'évolutivité du processus. Des techniques de purification telles que la recristallisation, la chromatographie et la distillation sont utilisées pour obtenir le produit final avec les spécifications souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-bromo-5-[(4-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être remplacé par d'autres nucléophiles par le biais de réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Réactions de couplage : Catalyseurs au palladium et acides ou esters boroniques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers éthers ou amines, tandis que l'oxydation peut produire des acides carboxyliques ou des cétones.
Applications de la recherche scientifique
Le 6-bromo-5-[(4-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Il peut être utilisé comme élément de construction pour la synthèse d'agents pharmaceutiques potentiels.
Science des matériaux : La structure unique du composé le rend adapté au développement de nouveaux matériaux présentant des propriétés spécifiques.
Études biologiques : Il peut servir de sonde ou de ligand dans des essais biochimiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Chimie industrielle : Le composé peut être utilisé dans la synthèse de produits chimiques de spécialité et d'intermédiaires pour divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du 6-bromo-5-[(4-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par le biais d'interactions de liaison. Les voies impliquées peuvent inclure l'inhibition ou l'activation de processus biochimiques spécifiques, conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-bromo-2-méthyl-5-[(4-méthylbenzyl)oxy]-1-benzofuran-3-carboxylate d'éthyle
- 3-bromo-6-méthoxy-2-méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1-benzofurane
Unicité
Le 6-bromo-5-[(4-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette unicité lui permet de participer à une large gamme de réactions chimiques et en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H21BrO4 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H21BrO4/c1-3-28-25(27)23-19-13-22(29-15-17-11-9-16(2)10-12-17)20(26)14-21(19)30-24(23)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3 |
Clé InChI |
FMARNTVWLCJESJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B11648465.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-bromobenzamide](/img/structure/B11648476.png)
![2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11648482.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11648485.png)
![3-(4-Methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11648487.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648494.png)
![N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11648502.png)
![2-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11648512.png)
![(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648513.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11648520.png)

![(6Z)-6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648528.png)
![(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11648541.png)
![1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B11648543.png)
